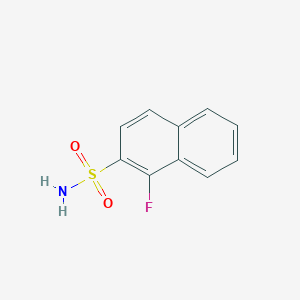

1-Fluoronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

1-fluoronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLVVJKBUPUAEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 Fluoronaphthalene 2 Sulfonamide

Regioselective Synthesis of the Fluoronaphthalene Moiety

The primary challenge in synthesizing the target compound is the regioselective formation of the 1-fluoronaphthalene (B124137) scaffold. This requires precise control over the placement of the fluorine atom at the C1 position.

Advanced Diazotization and Fluorination Strategies

A well-established route to aryl fluorides is the Balz-Schiemann reaction, which involves the diazotization of an arylamine followed by thermal decomposition of the resulting diazonium fluoroborate salt. For the synthesis of 1-fluoronaphthalene, the process commences with 1-naphthylamine (B1663977).

The process involves two main steps:

Diazotization: 1-Naphthylamine is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C) to form the corresponding naphthalene-1-diazoniun salt. chemicalbook.compatsnap.com

Fluorination: The diazonium salt solution is then reacted with an aqueous solution of fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), which precipitates the diazonium fluoroborate or fluorophosphate (B79755) salt. google.comgoogle.com This salt is isolated, dried, and then thermally decomposed. The heat causes the expulsion of nitrogen gas and boron trifluoride, yielding the desired 1-fluoronaphthalene. chemicalbook.comwipo.int

Various modifications to this process aim to improve yield, safety, and purity. These include adjustments in the acid used, reaction temperature, and the method of decomposition. chemicalbook.compatsnap.com For instance, decomposition can be carried out in hot air, which allows the powdered diazonium salt to be dispersed and decompose efficiently. chemicalbook.com

Table 1: Exemplary Conditions for Diazotization-based Synthesis of 1-Fluoronaphthalene

| Starting Material | Reagents | Key Conditions | Reported Yield | Reference |

|---|

An alternative to the classic Balz-Schiemann reaction is direct fluorination of naphthalene (B1677914) using an electrophilic fluorinating agent such as Selectfluor. wikipedia.org However, controlling the regioselectivity of direct fluorination on an unsubstituted naphthalene ring can be challenging, often leading to a mixture of isomers.

Palladium-Catalyzed Cross-Coupling Approaches for Fluoronaphthalene Formation

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-fluorine bonds. These methods provide an alternative to diazotization, often with milder conditions and broader functional group tolerance. The synthesis of 1-fluoronaphthalene via this approach would typically start with a naphthalene derivative bearing a suitable leaving group at the C1 position, such as a triflate (-OTf) or a halide.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl-leaving group bond, followed by a fluoride (B91410) transfer from a fluoride source, and concluding with reductive elimination to form the aryl fluoride and regenerate the catalyst. acsgcipr.org The choice of ligand is critical for facilitating the challenging C-F reductive elimination step. acsgcipr.org

Key strategies include:

Fluorination of Aryl Triflates: Naphthyl triflates, which can be readily prepared from the corresponding naphthols (e.g., 1-naphthol), are excellent substrates for Pd-catalyzed fluorination. Catalyst systems employing sterically hindered biarylphosphine ligands, such as AdBrettPhos, have been developed to effectively catalyze the conversion of aryl triflates to aryl fluorides using fluoride sources like cesium fluoride. nih.govmit.edu

Fluorination of Aryl Halides: While more challenging, the direct fluorination of aryl bromides has been achieved using specialized catalyst systems. This would allow for the conversion of 1-bromonaphthalene (B1665260) to 1-fluoronaphthalene. acsgcipr.org

Fluorination of Arylboronic Acids: Palladium(III)-catalyzed methods have been developed for the fluorination of arylboronic acids or their derivatives using electrophilic fluorine sources. capes.gov.br This would involve synthesizing 1-naphthaleneboronic acid and subjecting it to these catalytic conditions.

These palladium-catalyzed methods represent the cutting edge of C-F bond formation and offer a highly versatile, albeit more costly, route to the 1-fluoronaphthalene core.

Novel Ring Construction Methods for Fluorinated Naphthalenes

Instead of introducing the fluorine atom onto a pre-formed naphthalene ring, several novel strategies construct the fluorinated aromatic ring from acyclic or simpler cyclic precursors. These methods offer excellent control over regioselectivity, as the position of the fluorine atom is determined by the structure of the starting materials.

One such approach involves a transition-metal-free cascade reaction. For example, substituted 5-fluoronaphthalen-1-ols can be synthesized from 2-allyl-3-(trifluoromethyl)phenols. This transformation proceeds through the selective activation of C-F bonds and a 6π electrocyclization to build the second ring of the naphthalene system. While this specific example yields a 5-fluoronaphthalene derivative, the underlying principle of building the ring to control fluorine placement is a powerful concept.

Another innovative strategy is the use of directed cycloaddition reactions. Boron-directed benzannulation, for instance, allows for the regiocontrolled synthesis of fluoroalkyl-substituted aromatic compounds from pyrones and alkynes under mild conditions. This approach is particularly valuable as it installs a boronate group that can be used for further synthetic transformations.

Targeted Sulfonamide Formation

Once 1-fluoronaphthalene is obtained, the next critical step is the introduction of the sulfonamide group at the C2 position. This is typically a two-step process involving chlorosulfonylation followed by amidation.

Amidation Reactions with Fluoronaphthalene Sulfonyl Chlorides

The most direct method to install a sulfonamide group is through the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. Therefore, the key intermediate required is 1-fluoronaphthalene-2-sulfonyl chloride. This intermediate would likely be synthesized by the direct chlorosulfonation of 1-fluoronaphthalene using chlorosulfonic acid (ClSO₃H).

Proposed Synthesis of 1-Fluoronaphthalene-2-sulfonyl Chloride:

Reaction: 1-Fluoronaphthalene + ClSO₃H → 1-Fluoronaphthalene-2-sulfonyl chloride + H₂O

Challenge: A significant challenge in this step is controlling the regioselectivity. Electrophilic substitution on 1-substituted naphthalenes can lead to a mixture of isomers. The fluorine atom at C1 is an ortho-, para-director, which would favor substitution at the C2 and C4 positions. Separating the desired 2-isomer from the 4-isomer (4-fluoronaphthalene-1-sulfonyl chloride) could be a significant purification challenge.

Once the 1-fluoronaphthalene-2-sulfonyl chloride is isolated, it can be converted to the primary sulfonamide by reaction with an ammonia source, such as aqueous or anhydrous ammonia, or ammonium (B1175870) hydroxide.

Amidation Reaction:

1-Fluoronaphthalene-2-sulfonyl chloride + 2 NH₃ → 1-Fluoronaphthalene-2-sulfonamide + NH₄Cl

Optimized Reaction Conditions for N-S Bond Formation

The formation of the nitrogen-sulfur (N-S) bond is a cornerstone of sulfonamide synthesis, and numerous methods have been optimized to ensure high yields and purity. While the reaction of a sulfonyl chloride with an amine is traditional, several advanced protocols can overcome common issues like steric hindrance or low reactivity.

Table 2: Selected Optimized Conditions for Sulfonamide Synthesis

| Method | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| N-Silylamine Protocol | Sulfonyl chloride, N-silylamine, Acetonitrile (B52724) (reflux) | Quantitative yields, avoids excess amine base. | |

| Microwave-Assisted Synthesis | Sulfonic acid sodium salt, Amine, Microwave irradiation | Rapid, good functional group tolerance, high yield. | |

| In Situ Sulfonyl Chloride Formation | Thiol, N-Chlorosuccinimide (NCS), Amine | One-pot procedure from readily available thiols. |

Given the potential for steric hindrance around the C2 position of the naphthalene ring, protocols developed for challenging substrates would be particularly relevant. For instance, converting the sulfonyl chloride to a more reactive sulfonyl fluoride and then using a catalytic amidation method could be a viable strategy. The use of 1-hydroxybenzotriazole (B26582) (HOBt) as an organocatalyst has been shown to be highly effective for the amidation of sterically demanding sulfonyl fluorides, proceeding smoothly to give excellent yields. This approach avoids the often harsh conditions associated with sulfonyl chloride chemistry.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact.

Use of Safer Solvents: Traditional syntheses often employ hazardous organic solvents. Research into the synthesis of sulfonamides has demonstrated the viability of using water as a reaction medium. This approach is not only environmentally benign but can also simplify product isolation, which often involves simple filtration after acidification.

Atom Economy: The Balz-Schiemann reaction, while effective, has relatively poor atom economy due to the generation of N₂ and BF₃ as byproducts. Alternative catalytic methods for fluorination are an area of active research. For the amination step, using equimolar amounts of the sulfonyl chloride and amine, under pH-controlled conditions, can improve efficiency and reduce waste.

Alternative Reagents: The use of highly corrosive chlorosulfonic acid poses significant handling risks. Newer methods for generating sulfonyl chlorides or other activated sulfonic acid derivatives under milder conditions are being explored. For example, one-pot syntheses from thiols or sulfonic acids can circumvent the need to isolate the often-unstable sulfonyl chloride intermediate.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory setting to a larger research and development or industrial scale presents several challenges, particularly concerning the Balz-Schiemann reaction.

Handling of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially in a dry, solid state. The thermal decomposition step is highly exothermic and can lead to runaway reactions if not carefully controlled. google.com This poses a significant safety risk on a larger scale.

Process Control and Safety:

Continuous Flow Reactors: Implementing a continuous flow system for the diazotization and subsequent fluorination can mitigate many safety concerns. Flow chemistry allows for better control over reaction temperature, residence time, and mixing, while minimizing the accumulation of hazardous diazonium intermediates at any given time.

Solvent Exchange: To avoid the hazardous step of drying the diazonium fluoroborate salt, a solvent exchange process has been developed. google.com In this method, the aqueous filter cake of the salt is washed with a water-miscible solvent like ethanol (B145695) to remove water, and then with a non-polar solvent like toluene (B28343) to remove the ethanol before the decomposition step. This significantly improves the safety and yield of the reaction. google.com

Decomposition Method: The method of thermal decomposition is critical. While traditional heating can be uneven, innovative approaches like using a stream of hot air to decompose the powdered diazonium salt have been patented to ensure a steady, controllable reaction and enhance safety. chemicalbook.com

Purification: On a larger scale, purification of the final product and intermediates becomes more complex. The crude 1-fluoronaphthalene may contain isomers like 2-fluoronaphthalene, which are difficult to separate by standard distillation due to close boiling points. Therefore, optimizing reaction conditions to maximize regioselectivity is crucial to minimize downstream purification challenges.

| Challenge | Risk | Mitigation Strategy | Reference |

|---|---|---|---|

| Diazonium Salt Instability | Explosion, Runaway Reaction | Avoid isolation of dry salt; Use continuous flow processing. | google.com |

| Thermal Decomposition Control | Uneven heating, byproduct formation | Use of hot air decomposition; Continuous flow reactors for precise temperature control. | chemicalbook.com |

| Drying of Intermediate | Decomposition and safety hazard | Implement solvent exchange dehydration instead of thermal drying. | google.com |

| Impurity Profile | Difficult separation of isomers (e.g., 2-fluoronaphthalene) | Optimize reaction conditions for high regioselectivity; Advanced purification techniques. |

Rigorous Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides invaluable insight into the molecule's electronic structure, functional groups, and atomic connectivity.

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the position of the fluorine atom.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the naphthalene (B1677914) ring will appear as distinct multiplets due to spin-spin coupling with each other and with the fluorine atom. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a single, somewhat broad peak, the chemical shift of which can be sensitive to solvent and concentration. rsc.org

¹³C NMR: The carbon spectrum will display ten unique signals for the naphthalene ring carbons. The carbon directly bonded to the fluorine (C-1) will show a large one-bond coupling constant (¹JC-F), while adjacent carbons will exhibit smaller two- and three-bond couplings. The carbon attached to the sulfonamide group (C-2) will also be clearly identifiable. Signals for aromatic carbons typically appear between 110 and 150 ppm. rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift and multiplicity of this signal would be highly informative, with coupling to adjacent protons (especially H-8) providing key evidence for its position at the C-1 location. rsc.org

2D NMR: Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the ¹H-¹H coupling network within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

Table 1: Predicted NMR Spectroscopic Data for 1-Fluoronaphthalene-2-sulfonamide (Note: These are expected ranges and patterns based on analogous compounds.)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |

| ¹H (Aromatic) | 7.0 - 9.0 | Complex multiplets due to H-H and H-F coupling. |

| ¹H (-SO₂NH₂) | Variable (e.g., 8.5 - 10.5) | Singlet (may be broad). rsc.org |

| ¹³C (Aromatic) | 110 - 150 | Ten distinct signals; C-1 will show a large ¹JC-F coupling. |

| ¹⁹F | Variable | Multiplet due to coupling with neighboring protons. |

Vibrational spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov

Sulfonamide Group Vibrations: The most prominent bands in the IR and Raman spectra would be from the sulfonamide moiety. These include:

Asymmetric and Symmetric SO₂ Stretching: Strong bands are expected in the regions of 1310–1320 cm⁻¹ (asymmetric) and 1143–1155 cm⁻¹ (symmetric). rsc.org

N-H Stretching: A band corresponding to the N-H stretch of the amide group would appear in the 3200–3400 cm⁻¹ range. nih.gov

S-N Stretching: A weaker band for the S-N bond is typically found around 900-950 cm⁻¹.

Naphthalene Ring Vibrations: The spectra will also feature bands characteristic of the aromatic system, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400–1600 cm⁻¹ region.

C-F Vibration: A moderately strong band corresponding to the C-F stretching vibration is expected in the 1000–1200 cm⁻¹ range.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -SO₂NH₂ | Asymmetric SO₂ Stretch | 1310 - 1320 rsc.org |

| -SO₂NH₂ | Symmetric SO₂ Stretch | 1143 - 1155 rsc.org |

| -NH₂ | N-H Stretch | 3200 - 3400 nih.gov |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| C-F | C-F Stretch | 1000 - 1200 |

HRMS is a powerful technique for determining the elemental composition of a molecule with extremely high precision. nih.gov For this compound, with a molecular formula of C₁₀H₈FNO₂S, HRMS would provide an exact mass measurement. This technique can differentiate the compound from other molecules that might have the same nominal mass but a different elemental composition, thereby confirming the molecular formula unequivocally.

Table 3: Molecular Formula and Mass Data

| Property | Value |

| Molecular Formula | C₁₀H₈FNO₂S |

| Nominal Mass | 225 amu |

| Exact Mass (Calculated) | 225.0260 u |

UV-Visible spectroscopy measures the absorption of light resulting from electronic transitions within the molecule. The naphthalene ring system is the primary chromophore. Based on studies of 1-fluoronaphthalene (B124137), strong absorptions corresponding to π → π* transitions are expected. researchgate.net The sulfonamide group acts as an auxochrome, which may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima and alter their intensities compared to unsubstituted naphthalene. The spectrum would likely show multiple absorption bands characteristic of the extended aromatic system. researchgate.net

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govmdpi.com

While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamides allows for a detailed prediction of its solid-state features. rsc.orgmdpi.com The analysis would confirm the planarity of the naphthalene ring system. A key aspect would be the geometry around the sulfur atom, which is expected to be tetrahedral. The orientation of the sulfonamide group relative to the naphthalene ring would be determined, revealing the C(2)-S-N-H torsion angle. Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing, with strong hydrogen bonds between the sulfonamide's N-H donor and the sulfonyl oxygen acceptors of neighboring molecules being a dominant feature.

Conformational Landscape and Dynamic Behavior in Solution

In solution, the molecule is not static but exists as an equilibrium of different conformers. The primary source of conformational flexibility in this compound is the rotation around the C(2)-S and S-N bonds.

Computational studies and experimental work on related aromatic sulfonamides suggest that the orientation of the -SO₂NH₂ group is governed by a balance of steric and electronic factors. nih.govnih.gov The rotation around the C(2)-S bond determines the position of the amino group relative to the plane of the naphthalene ring. Studies on benzenesulfonamides have identified stable conformations where the C-S-N plane is perpendicular to the aromatic ring. nih.gov The presence of the bulky fluorine atom at the C-1 position would likely introduce a significant steric barrier, influencing the preferred rotational conformer to minimize steric clash. The dynamic behavior can be studied using variable-temperature NMR, which can provide information on the energy barriers between different conformational states.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic nature of molecules. DFT is a popular method for its balance of accuracy and computational cost, making it suitable for studying relatively complex organic molecules. nih.gov Studies on related compounds like 1- and 2-naphthalenesulfonamide have successfully used DFT (specifically the B3LYP functional) and MP2 methods to determine their structures and conformational preferences. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Electrostatic Potential)

The electronic structure is key to a molecule's reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability and chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) is another vital tool. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 1-Fluoronaphthalene-2-sulfonamide, MEP analysis would identify the likely sites for electrophilic and nucleophilic attack. For instance, in many sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are regions of negative potential, while the hydrogen atoms of the amine group are regions of positive potential. nih.gov

Table 1: Hypothetical DFT Data for Electronic Properties This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Indicates electron-donating capability |

| LUMO Energy | - | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Measures the molecule's overall polarity |

Reactivity Prediction and Reaction Pathway Modeling

Based on electronic structure analysis, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from HOMO and LUMO energies, include electronegativity, chemical hardness, and softness. mdpi.com This information allows for the prediction of how this compound might behave in different chemical environments.

Furthermore, computational methods can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. This would be invaluable for understanding potential synthetic routes or metabolic degradation pathways involving this compound.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., N-H stretch, S=O stretch). nih.gov This analysis is also crucial for confirming that a calculated structure corresponds to a true energy minimum. For substituted naphthalenes, DFT calculations have been shown to accurately predict vibrational spectra. cumhuriyet.edu.tr

Additionally, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule, such as π→π* transitions common in aromatic systems. nih.gov

Molecular Dynamics Simulations for Conformational Stability

While quantum calculations often focus on a static, single-molecule picture, Molecular Dynamics (MD) simulations model the movement of atoms over time. nih.gov For a flexible molecule like this compound, which has a rotatable sulfonamide group, MD simulations are essential for exploring its conformational landscape and determining the relative stability of different conformers in various environments (e.g., in a vacuum or in a solvent). A study of the parent 1- and 2-naphthalenesulfonamides revealed the existence of multiple stable conformers based on the orientation of the sulfonamide group. nih.gov

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions, such as hydrogen bonds and π-π stacking, govern how molecules interact with each other in the solid state, influencing crystal packing and physical properties. The sulfonamide group is a strong hydrogen bond donor (N-H) and acceptor (S=O). The naphthalene (B1677914) ring system is prone to π-π stacking. Computational analysis can predict these interactions, helping to understand the supramolecular assembly and crystal structure of this compound.

Chemical Reactivity and Advanced Derivatization Studies

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of many therapeutic agents and a versatile handle in synthetic chemistry. Its reactivity allows for various modifications, primarily at the nitrogen atom, to generate a library of derivatives with tailored properties.

Key transformations include N-alkylation and N-arylation. N-alkylation introduces alkyl groups to the sulfonamide nitrogen, a common strategy for modulating lipophilicity and biological activity. More advanced is N-arylation, which can be achieved under mild conditions using silylaryl triflates in the presence of cesium fluoride (B91410). This method facilitates the formation of a C-N bond, linking an additional aryl group to the sulfonamide nitrogen.

Another significant reaction is the hydrolysis of the sulfonamide bond (S-N cleavage). While generally stable, this bond can be cleaved under specific, often harsh, environmental or metabolic conditions, which can be a consideration in the broader chemical profile of the molecule. The sulfonamide group is noted to be more resistant to hydrolytic cleavage than a corresponding amide group, a factor contributing to its kinetic stability in many applications. acs.org

These transformations are summarized below:

| Transformation | Reagents/Conditions | Product Type |

| N-Arylation | Silylaryl triflate, CsF, MeCN, room temp | N-Aryl-1-fluoronaphthalene-2-sulfonamide |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-1-fluoronaphthalene-2-sulfonamide |

| Hydrolysis | Strong acid/base, heat | 1-Fluoronaphthalene-2-sulfonic acid + Ammonia (B1221849) |

Modifications of the Fluoronaphthalene Core

The fluoronaphthalene core offers several avenues for substitution, allowing for the introduction of new functional groups that can dramatically alter the molecule's electronic and steric profile.

In electrophilic aromatic substitution (EAS), the existing fluorine and sulfonamide substituents exert strong directing effects on the incoming electrophile. The fluorine atom is a moderately activating ortho-, para-director due to a balance between its strong inductive electron-withdrawing effect and its π-donating resonance effect. nih.gov The sulfonamide group, conversely, is a deactivating meta-director with respect to the carbon it is attached to (C2).

However, in the context of the naphthalene (B1677914) ring system, the interplay is more complex. The fluorine at C1 strongly activates the C4 (para) and C2 (ortho) positions. Since C2 is already substituted, the primary site for electrophilic attack influenced by fluorine would be C4. The sulfonamide group at C2 deactivates the ring, particularly the adjacent C1 and C3 positions. The most activated positions for EAS on the substituted ring are therefore C4 and potentially C5 and C8 on the adjacent ring, which are the most reactive positions in naphthalene itself.

A sophisticated strategy in aromatic synthesis involves using a sulfonyl group (-SO₃H) as a reversible "blocking group." masterorganicchemistry.com By first sulfonating the most reactive position (e.g., para to an activating group), subsequent electrophilic reactions can be directed to other available positions, like the ortho position. The blocking sulfonyl group can then be removed with strong acid and heat, achieving substitution patterns that are otherwise difficult to obtain. masterorganicchemistry.com This strategy could be adapted to selectively functionalize the 1-fluoronaphthalene-2-sulfonamide core.

The fluorine atom on the naphthalene ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. The sulfonamide group at the C2 position enhances the electrophilicity of the ring, making the C1-F bond a target for nucleophiles.

Studies on related halonaphthalenes, such as 2-fluoronaphthalene, have shown that reactions with strong bases like potassium t-butoxide in DMSO can lead to the formation of ethers. nih.gov This proceeds through either a direct SNAr mechanism or via a reactive dehydronaphthalene intermediate. nih.gov For this compound, a similar reaction with a nucleophile (Nu⁻) could replace the fluorine atom to yield a 1-substituted-2-sulfonamide derivative.

| Reaction Type | Nucleophile (Nu⁻) | Typical Product |

| Ether Formation | RO⁻ (e.g., Potassium n-butoxide) | 1-Alkoxy-naphthalene-2-sulfonamide |

| Sulfide Formation | RS⁻ (e.g., Thiophenolate) | 1-(Alkyl/Aryl)thio-naphthalene-2-sulfonamide |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the advanced functionalization of aryl halides like 1-fluoronaphthalene (B124137). youtube.com The C-F bond, while strong, can participate in such couplings under specific conditions, though it is more common to replace the fluorine with a more reactive halogen (like bromine or iodine) or convert a hydroxyl group to a triflate to facilitate these reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide (or triflate) with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. rsc.orgnih.govnih.govresearchgate.net It is widely used to synthesize biaryl compounds. For instance, coupling this compound with a phenylboronic acid would yield a 1-phenylnaphthalene-2-sulfonamide derivative.

Sonogashira Coupling : This reaction forms a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org This is a valuable method for introducing linear, rigid structures into the molecule.

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine, and is a premier method for synthesizing complex aryl amines. nih.govnih.govrsc.orgorganic-chemistry.orgyoutube.comyoutube.com It could be used to replace the fluorine atom with a variety of primary or secondary amines.

These reactions typically employ a palladium(0) catalyst, a phosphine (B1218219) ligand (such as XPhos or SPhos), and a base. youtube.com The choice of ligand is crucial for reaction efficiency and scope. youtube.com

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C (Aryl-Aryl) | Pd(0) catalyst, Ligand, Base |

| Sonogashira | R-C≡CH | C-C (Aryl-Alkynyl) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig | R₂NH | C-N (Aryl-Amino) | Pd(0) catalyst, Bulky phosphine ligand, Base |

Investigation of Reactive Intermediates

The reactions of halonaphthalenes with strong bases can generate highly reactive aryne intermediates known as dehydronaphthalenes . nih.gov For 1-fluoronaphthalene, elimination of HF can lead to the formation of 1,2-dehydronaphthalene. This strained intermediate reacts rapidly with available nucleophiles or can participate in cycloaddition reactions. The generation of 1,8-dehydronaphthalene from other precursors has also been studied, revealing a species with significant diradical character that undergoes distinct reactions compared to other arynes like benzyne. rsc.orgrsc.org The potential formation of such intermediates under certain reaction conditions is a key consideration in predicting product outcomes for this compound.

Catalytic Applications as a Ligand Precursor or Organocatalyst

The sulfonamide group is not just a passive scaffold; it can actively participate in catalysis. Sulfonamide-containing molecules have been successfully employed as organocatalysts and as ligands in transition metal catalysis. google.comnih.gov

As an organocatalyst , the sulfonamide N-H can act as a hydrogen bond donor, activating substrates in reactions like aldol (B89426) additions, Michael additions, and sulfa-Michael additions. acs.orgnih.gov Novel squaramide-sulfonamide and cinchona alkaloid-derived sulfonamide catalysts have shown high efficiency and enantioselectivity in various transformations. acs.orgnih.gov

As a ligand precursor , the sulfonamide nitrogen and sulfonyl oxygens can coordinate to metal centers. Bidentate or tetradentate ligands incorporating sulfonamide groups have been used to create well-defined zirconium and titanium complexes that are active catalysts for ring-opening polymerization of lactones like ε-caprolactone and rac-lactide. nih.gov The electronic properties of the this compound backbone could be harnessed to tune the activity and selectivity of such metal catalysts for a range of synthetic applications.

Applications As a Chemical Entity in Synthetic and Materials Science Research

Utilization as a Versatile Building Block in Complex Molecular Synthesis

The structure of 1-Fluoronaphthalene-2-sulfonamide offers multiple reactive vectors, making it a valuable building block for constructing more complex molecular architectures. The sulfonamide functional group, -SO₂NH₂, is a cornerstone of synthetic chemistry. The most common method for creating sulfonamide derivatives involves the reaction between a sulfonyl chloride and a primary or secondary amine, a process whose efficiency can be influenced by the nucleophilicity of the amine. researchgate.netijarsct.co.in This established reactivity allows the nitrogen atom of this compound to be readily functionalized.

Conversely, the precursor, 1-fluoronaphthalene-2-sulfonyl chloride, can be coupled with a wide array of primary and secondary amines to generate a library of N-substituted sulfonamides, each with potentially distinct chemical properties. researchgate.netnih.gov This approach is a standard and efficient single-step method for generating molecular diversity. nih.gov

The fluoronaphthalene core itself serves as a robust scaffold that can be elaborated upon. For instance, the parent compound, 1-fluoronaphthalene (B124137), is used as a starting material in reactions designed to build extended π-systems, such as fluorophenanthrenes, through processes like cyanoethylation followed by cyclization. orgsyn.org The synthetic accessibility of the 1-fluoronaphthalene core, which can be prepared from 1-naphthylamine (B1663977) via a diazotization and thermal decomposition sequence, ensures its availability as a foundational starting material. google.compatsnap.com The presence of the fluorine atom also opens possibilities for nucleophilic aromatic substitution reactions, providing another handle for synthetic modification. orgsyn.org This dual reactivity of the sulfonamide group and the aromatic core renders this compound a versatile intermediate for accessing complex target molecules in medicinal and materials chemistry.

| Reactive Site | Type of Reaction | Potential Outcome |

| Sulfonamide (-SO₂NH₂) | N-alkylation / N-arylation | Attachment of new organic substituents |

| Sulfonyl Chloride (precursor) | Reaction with amines/alcohols | Formation of diverse sulfonamide/sulfonate ester libraries researchgate.netnih.gov |

| Fluoronaphthalene Core | Nucleophilic Aromatic Substitution | Replacement of fluorine to attach other functional groups orgsyn.org |

| Naphthalene (B1677914) Ring | Electrophilic Aromatic Substitution | Further functionalization of the aromatic system |

This table illustrates the synthetic versatility of the this compound scaffold.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates the organization of molecules into larger, ordered structures through non-covalent intermolecular forces. nih.govgoogle.com The this compound molecule possesses key features that make it an excellent candidate for directed self-assembly.

The sulfonamide group is a potent director of self-assembly due to its capacity for hydrogen bonding. It contains both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the S=O oxygens). Research on related molecules has demonstrated this principle effectively. For example, a symmetric ligand incorporating a naphthalenesulfonamide moiety was shown to self-assemble in the solid state. researchgate.net X-ray diffraction analysis revealed that intermolecular hydrogen bonds form between the sulfonamide N-H group of one molecule and a sulfonamide oxygen atom of a neighboring molecule. researchgate.net This specific, directional interaction leads to the formation of a well-defined three-dimensional crystal packing, creating organized structures such as oval-shaped channels. researchgate.net

Furthermore, the fluorine atom significantly influences intermolecular interactions. The introduction of fluorine into a molecule can lead to more stable and robust self-assembled lattices. researchgate.net In some cases, replacing hydrogen with fluorine can fundamentally alter the self-assembly pattern, leading to unexpected and novel supramolecular architectures. researchgate.net This effect is partly due to the unique nature of organofluorine interactions, including dipole-dipole interactions and the potential for F···H or F···F contacts. This principle has been observed where halogenation of peptides dramatically amplifies their self-assembly into ordered nanomaterials. nih.gov Therefore, the fluorine atom in this compound is not a passive substituent but an active participant that can be expected to enhance and direct its assembly into higher-order supramolecular structures.

| Structural Feature | Intermolecular Force | Effect on Self-Assembly |

| Sulfonamide N-H | Hydrogen Bond Donor | Directs assembly with H-bond acceptors researchgate.net |

| Sulfonamide S=O | Hydrogen Bond Acceptor | Directs assembly with H-bond donors researchgate.net |

| Naphthalene Core | π-π Stacking | Promotes stacking of aromatic rings, adding stability |

| Fluorine Atom | Dipole-Dipole, Halogen Bonding | Can enhance lattice stability and alter packing motifs researchgate.net |

This table outlines the key molecular features of this compound that drive its participation in supramolecular self-assembly.

Precursor for Advanced Materials

The intrinsic properties of the this compound scaffold make it a promising precursor for the synthesis of advanced functional materials, particularly in polymer chemistry and for optoelectronic applications. The utility of the core structure is suggested by its parent compound, 1-fluoronaphthalene, which is used as a building block in the synthesis of polymers and as a luminescent agent in Organic Light-Emitting Diodes (OLEDs). aosc.in

The chemical structure of this compound provides a clear blueprint for its potential in materials science, based on established structure-property relationships:

Naphthalene Core: This large, planar aromatic system is known to facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. Its inherent fluorescence is the basis for its use in luminescent materials and fluorescent probes. aosc.in

Sulfonamide Group: This functional group provides a convenient point for polymerization. By reacting with appropriate co-monomers, it can be integrated into polymer backbones, creating polysulfonamides. This group also enhances thermal stability and can improve the solubility and processing characteristics of the resulting materials.

Fluorine Atom: The incorporation of fluorine into organic materials is a well-known strategy for enhancing key properties. The high electronegativity of fluorine can modify the electronic energy levels (HOMO/LUMO) of the molecule, which is critical for tuning the performance of optoelectronic devices. Furthermore, the strength of the C-F bond often imparts greater thermal stability and resistance to oxidative degradation compared to C-H bonds, leading to more robust and durable materials.

By leveraging these features, this compound can serve as a monomer or key intermediate for creating materials where luminescence, thermal stability, and tailored electronic properties are desired.

| Molecular Component | Associated Material Property | Rationale |

| Naphthalene Core | Luminescence, Charge Transport | Extended π-conjugated system with inherent fluorescence. aosc.in |

| Sulfonamide Group | Polymerizability, Thermal Stability | Provides a reactive site for polymerization and forms stable linkages. |

| Fluorine Atom | Thermal/Chemical Stability, Electronic Tuning | Strong C-F bond enhances robustness; high electronegativity modifies energy levels. |

This table summarizes the structure-property relationships that make this compound a promising precursor for advanced materials.

Design and Synthesis of Chemically-Oriented Probes

The naphthalene sulfonamide framework is a classic and highly effective fluorophore, forming the basis for a wide range of fluorescent chemical probes. nih.govnih.gov These probes are designed to detect and report on specific biological or chemical species, often through a change in their fluorescence signal.

The design of such probes typically involves coupling the naphthalene sulfonamide fluorophore to a receptor unit that selectively interacts with the target analyte. The synthesis of sulfonamide-containing naphthalimides, for example, has produced fluorescent probes for imaging in tumor cells. nih.gov These probes were found to be readily taken up by cancer cells and exhibited low cytotoxicity, allowing for clear fluorescent imaging. nih.gov In other designs, a naphthalene-based structure was used to create a probe for copper ions (Cu²⁺); the probe's strong native fluorescence was quenched upon binding to the metal ion, allowing for its detection. nih.gov

The fluorine atom in this compound adds a powerful and distinct detection modality: ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR). Because fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, and because there is no endogenous fluorine in most biological systems, ¹⁹F-NMR offers a background-free signal. Probes incorporating fluorine can be detected at very low, biologically relevant concentrations. ljmu.ac.uk This dual-mode potential—offering both fluorescence and a ¹⁹F-NMR signal—makes fluorinated naphthalene sulfonamides highly attractive for the development of sophisticated chemical probes.

| Probe Design Example | Target/Application | Principle of Operation | Reference |

| Sulfonamide-Naphthalimide | Tumor Cell Imaging | High cellular uptake and intrinsic fluorescence. | nih.gov |

| Naphthalene-based Probe L | Copper Ion (Cu²⁺) Detection | Fluorescence quenching upon binding to Cu²⁺. | nih.gov |

| Fluorinated Isothiocyanates | Metabolic Studies | Fluorine acts as a ¹⁹F-NMR reporter group for detection. | ljmu.ac.uk |

This table provides examples of how the naphthalene sulfonamide scaffold is used in the design and synthesis of chemical probes.

Advanced Analytical Methodologies for Research Applications

Development of Hyphenated Chromatographic Techniques for Purity and Reaction Monitoring (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques are indispensable for the qualitative and quantitative analysis of 1-Fluoronaphthalene-2-sulfonamide, offering high-resolution separation coupled with sensitive detection. These methods are pivotal for assessing the purity of the final compound and for monitoring the progress of its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) , while a powerful tool, may be less suitable for the direct analysis of this compound due to the compound's relatively high polarity and lower volatility. Thermal degradation in the injector or column could be a concern. However, derivatization of the sulfonamide group could make it more amenable to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for the analysis of sulfonamides, including what can be projected for this compound. Its applicability to a wide range of polar and non-polar compounds makes it ideal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer is the method of choice. A C18 column is typically effective for separating sulfonamides.

The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water), run in a gradient or isocratic mode to achieve optimal separation.

Mass spectrometric detection, particularly with an electrospray ionization (ESI) source, allows for the sensitive detection and identification of this compound and any related impurities based on their mass-to-charge ratios.

A typical LC-MS method for a sulfonamide would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a method for analyzing various sulfonamides achieved an LOD of 1 ng·g⁻¹ and an LOQ of 5 ng·g⁻¹.

Table 1: Illustrative LC-MS Parameters for Analysis of a Naphthalene (B1677914) Sulfonamide Derivative

| Parameter | Value |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

Quantitative Analysis Methods for Reaction Yield Determination

Accurate determination of the reaction yield is fundamental in synthetic organic chemistry. For this compound, this involves quantifying the amount of product formed relative to the starting materials.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantitative analysis.

A calibration curve is constructed by analyzing a series of standard solutions of purified this compound at known concentrations.

The peak area of the analyte in the chromatogram is proportional to its concentration.

By analyzing the crude reaction mixture and comparing the peak area of the product to the calibration curve, the concentration and thus the yield can be determined. An internal standard can be added to the reaction mixture to improve accuracy by correcting for variations in sample preparation and injection volume.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for yield determination that does not require a calibration curve for the specific analyte, provided a certified internal standard is used.

A known amount of an internal standard is added to a precisely weighed sample of the crude reaction product.

The ¹H NMR or ¹⁹F NMR spectrum is recorded.

The yield of this compound can be calculated by comparing the integral of a characteristic proton or fluorine signal of the product to the integral of a signal from the known amount of the internal standard. For this compound, the fluorine atom provides a unique probe for ¹⁹F NMR.

Table 2: Example Data for Yield Determination by qNMR

| Parameter | Value |

| Analyte Signal (¹⁹F) | -110 to -130 ppm (illustrative) |

| Internal Standard | Trifluorotoluene |

| Standard Signal (¹⁹F) | ~ -63 ppm |

| Mass of Crude Product | 100 mg |

| Mass of Internal Standard | 10 mg |

| Calculated Yield | Based on integral comparison |

Spectroscopic Methods for In Situ Reaction Monitoring

In situ spectroscopic methods allow for real-time monitoring of a chemical reaction as it happens, providing valuable insights into reaction kinetics, mechanism, and the formation of intermediates or byproducts.

The synthesis of this compound would likely proceed from 1-fluoronaphthalene (B124137) through sulfonation to give 1-fluoronaphthalene-2-sulfonyl chloride, followed by amination.

Fourier-Transform Infrared (FTIR) Spectroscopy is well-suited for monitoring the key functional group transformations in the synthesis of this compound.

The disappearance of the S-Cl stretch (around 1375-1410 cm⁻¹ and 1166-1204 cm⁻¹) of the 1-fluoronaphthalene-2-sulfonyl chloride intermediate can be monitored.

The simultaneous appearance of the N-H stretching vibrations (typically 3300-3500 cm⁻¹) and the S-N stretching vibration (around 900-940 cm⁻¹) of the sulfonamide product can be tracked. An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel for continuous data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, would be a powerful tool for in situ monitoring.

The chemical shift of the fluorine atom in 1-fluoronaphthalene will be different from that in the sulfonyl chloride intermediate and the final this compound product.

By acquiring ¹⁹F NMR spectra at regular intervals during the reaction, the relative concentrations of the starting material, intermediate, and product can be determined over time, allowing for detailed kinetic analysis.

Table 3: Characteristic IR Stretching Frequencies for Monitoring Sulfonamide Synthesis

| Functional Group | Compound Type | Wavenumber (cm⁻¹) (Illustrative) |

| S-Cl | Sulfonyl Chloride | 1380 (asymmetric), 1185 (symmetric) |

| N-H | Primary Amine (reagent) | 3400, 3300 |

| N-H | Sulfonamide (product) | 3350 |

| S=O | Sulfonamide (product) | 1320 (asymmetric), 1150 (symmetric) |

| S-N | Sulfonamide (product) | 920 |

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Pathways (e.g., Mechanochemistry, Electrochemistry)

The synthesis of sulfonamides, including 1-Fluoronaphthalene-2-sulfonamide, has traditionally relied on well-established solution-phase reactions. However, future advancements are likely to focus on unconventional, greener synthetic strategies like mechanochemistry and electrochemistry, which offer significant advantages in terms of reduced solvent waste, milder reaction conditions, and unique reactivity.

Mechanochemistry: This solvent-free approach utilizes mechanical force, typically through ball milling, to induce chemical reactions. The mechanochemical synthesis of aromatic sulfonamides has been successfully developed, demonstrating a three-component palladium-catalyzed aminosulfonylation of aryl bromides or carboxylic acids with potassium metabisulfite (K₂S₂O₅) and an amine. researchgate.netnih.gov This strategy could be adapted for this compound, potentially using a 1-fluoronaphthalene (B124137) derivative as a starting material. Research in this area would focus on optimizing milling parameters (frequency, time, ball-to-material ratio) and catalyst systems to achieve high yields and purity. Furthermore, mechanochemical activation has been used to facilitate C-F bond activation in compounds like 1-fluoronaphthalene for the formation of Grignard-type reagents, suggesting that mechanical force can overcome the high bond energy of the C-F bond under specific conditions. mdpi.comresearchgate.net

Electrochemistry: Electrochemical synthesis offers a powerful, reagent-less method for driving reactions by controlling the electrode potential. The electrosynthesis of sulfonamide derivatives has been demonstrated through various pathways, including the oxidative coupling of amines and thiols or the reaction of electrochemically generated intermediates with arylsulfinic acids. rsc.orgnoelresearchgroup.com For this compound, an electrochemical route could involve the anodic oxidation of a suitable 1-fluoronaphthalene precursor in the presence of a sulfur dioxide source and an amine. This approach avoids the need for harsh chemical oxidants and allows for precise control over the reaction, potentially leading to higher selectivity and cleaner product profiles. noelresearchgroup.comresearchgate.net

| Synthetic Pathway | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced waste, potential for novel reactivity, energy efficiency. researchgate.netnih.gov | Optimization of milling conditions, catalyst selection, exploration of starting materials (e.g., 1-fluoro-2-naphthylamine or 1-fluoronaphthalene-2-sulfonyl chloride precursors). |

| Electrochemistry | Avoidance of chemical oxidants/reductants, high selectivity through potential control, mild reaction conditions, amenability to flow chemistry. rsc.orgnoelresearchgroup.comresearchgate.net | Development of electrode materials, electrolyte optimization, investigation of reaction mechanisms, and integration into continuous flow reactors. |

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery and optimization of functional molecules has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. Applying these technologies to this compound would enable the rapid generation and screening of a vast library of derivatives.

An automated flow-through process, for instance, has been successfully used for the production of secondary sulfonamides. nih.gov Such a system could be designed for this compound, where the core molecule is immobilized on a solid support or processed in a continuous stream. Reagents for derivatization (e.g., various alkylating or arylating agents) could be introduced sequentially from a robotic liquid handler, allowing for the creation of a large, structurally diverse library of compounds with minimal manual intervention. This approach is particularly powerful when combined with HTE, where the synthesized derivatives are directly screened for desired properties, such as catalytic activity or material characteristics. The use of automated synthesis modules is becoming standard in fields like radiochemistry for producing complex molecules under stringent conditions, showcasing the robustness and reliability of this technology. nih.gov

| Component | Function in Automated Workflow | Benefit for Derivative Library Generation |

|---|---|---|

| Flow Reactor | Provides a controlled environment for continuous reactions with precise temperature and time management. noelresearchgroup.comnih.gov | Improved reaction control, enhanced safety, and ease of scalability. |

| Robotic Liquid Handler | Automates the precise dispensing of reagents and building blocks into the reaction stream. | Enables the creation of large, diverse libraries by systematically varying substituents. |

| In-line Purification | Integrates purification steps (e.g., solid-phase extraction, chromatography) directly into the flow path. nih.gov | Reduces manual workup and provides high-purity compounds ready for screening. |

| High-Throughput Screening | Rapidly assesses the properties of the synthesized derivatives using automated assays. | Accelerates the discovery of lead compounds with optimized performance. |

Expansion into Novel Areas of Chemical Catalysis

While sulfonamides are well-known pharmacophores, their potential in chemical catalysis remains relatively underexplored. frontiersrj.com The unique structural features of this compound—a rigid naphthalene (B1677914) backbone, a coordinating sulfonamide group, and an electron-withdrawing fluorine atom—make it an attractive scaffold for the design of novel ligands and organocatalysts.

The nitrogen and oxygen atoms of the sulfonamide moiety can act as a bidentate ligand, coordinating to transition metals to form catalysts for various organic transformations. The stereoelectronic properties of such a catalyst could be fine-tuned by modifying the substituent on the sulfonamide nitrogen. Furthermore, the fluorinated naphthalene ring system can provide a well-defined steric environment and influence the electronic properties of the metal center. Research in this area would involve synthesizing a range of this compound derivatives and evaluating their performance as ligands in well-known catalytic reactions, such as cross-coupling, hydrogenation, or oxidation reactions. The trimethoxyphenyl moiety, often found in tubulin inhibitors, is another structural element that has been explored in catalyst design, suggesting that combining pharmacophoric fragments can lead to novel catalytic systems. nih.gov

| Potential Catalytic Application | Relevant Structural Feature of the Scaffold | Research Objective |

|---|---|---|

| Asymmetric Catalysis Ligand | Rigid naphthalene backbone for creating a defined chiral pocket; coordinating sulfonamide group. | Synthesize chiral derivatives and test their efficacy in inducing enantioselectivity in metal-catalyzed reactions. |

| Organocatalysis | The acidic N-H proton of the sulfonamide can act as a hydrogen bond donor. | Explore its use as a catalyst in reactions that proceed via hydrogen bonding activation. |

| Photoredox Catalysis | The extended π-system of the naphthalene ring could be modified to create a photosensitizer. | Design derivatives with tailored photophysical properties for light-driven chemical transformations. |

Advanced Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry provides powerful tools for the in silico design and prediction of molecular properties, thereby guiding and accelerating experimental research. Applying advanced computational methods to the this compound scaffold can enable the rational design of derivatives with precisely tuned electronic, steric, and photophysical properties for specific applications.

Density Functional Theory (DFT) calculations can be employed to predict ground-state geometries, electronic structures (e.g., HOMO-LUMO gaps), and reaction energetics. This information is crucial for designing new catalysts, where the electronic properties of the ligand determine the activity of the metal center. For materials science applications, computational screening can identify derivatives with desirable properties, such as specific absorption/emission wavelengths for organic light-emitting diodes (OLEDs) or optimal packing arrangements for organic semiconductors. Quantitative Structure-Activity Relationship (QSAR) studies could also be used to build models that correlate structural features with observed catalytic activity or material performance, allowing for the predictive design of next-generation molecules. Molecular docking studies, commonly used to investigate protein-ligand interactions, can also be adapted to model how these molecules interact with catalytic sites or surfaces. nih.gov

| Computational Method | Predicted Properties | Potential Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction barriers, spectroscopic properties. | Design of catalysts, functional materials, and photosensitizers. |

| Molecular Dynamics (MD) | Conformational flexibility, intermolecular interactions, solvent effects. | Understanding catalyst-substrate interactions and solid-state packing. |

| QSAR / Machine Learning | Predictive models correlating molecular structure with activity or properties. | High-throughput virtual screening and optimization of lead compounds. |

Q & A

Q. What gaps exist in the current literature on this compound, and how can they be addressed?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify understudied areas (e.g., long-term stability, ecotoxicology). Propose studies on:

- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified sulfonamide groups.

- Cross-Disciplinary Applications : Explore use in materials science (e.g., fluorinated polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.